

Sodium Retinoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sodium retinoate*

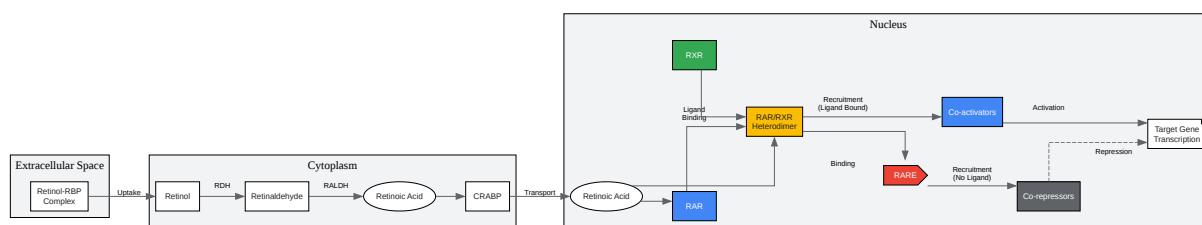
Cat. No.: *B089262*

[Get Quote](#)

For Immediate Release

This technical guide provides an in-depth overview of **sodium retinoate**, the sodium salt of all-trans-retinoic acid (ATRA), a crucial molecule in cellular signaling and developmental biology. This document is intended for researchers, scientists, and drug development professionals, offering key data, experimental protocols, and a detailed examination of its primary signaling pathway.

Core Compound Specifications


Sodium retinoate is a water-soluble form of retinoic acid, facilitating its use in aqueous experimental systems like cell culture media.^[1] Its chemical and physical properties are summarized below.

Property	Value	References
CAS Number	13497-05-7	[2] [3]
Molecular Formula	C ₂₀ H ₂₇ NaO ₂	[2]
Molecular Weight	322.4 g/mol	[2]

The Retinoid Signaling Pathway: A Mechanistic Overview

Sodium retinoate exerts its biological effects primarily through the activation of the retinoid signaling pathway. The core of this pathway involves the binding of retinoic acid to nuclear receptors, specifically the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). [4][5] These receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes. [5][6] In the absence of a ligand, the RAR/RXR heterodimer is bound to RAREs and recruits corepressor proteins to inhibit gene transcription.[5][6] The binding of retinoic acid induces a conformational change in the RAR/RXR complex, leading to the dissociation of corepressors and the recruitment of coactivator proteins, which in turn activates the transcription of downstream genes.[5][6]

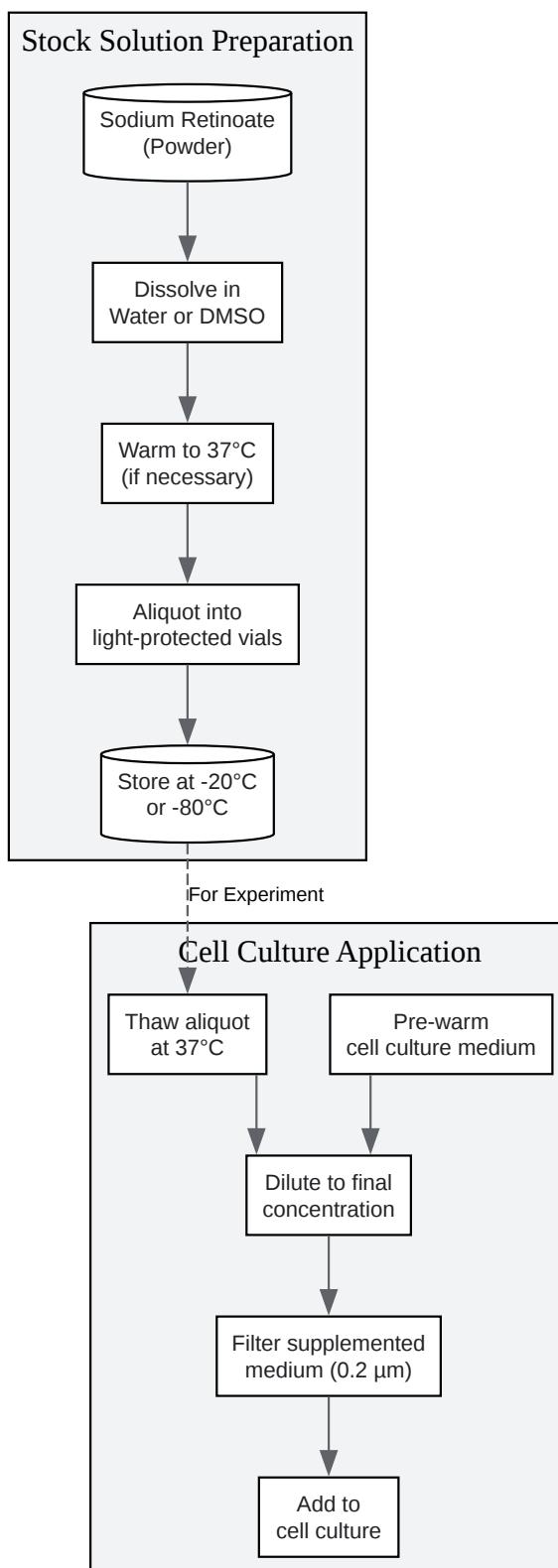
This signaling cascade regulates a multitude of cellular processes, including cell differentiation, proliferation, and apoptosis.[4][7] The conversion of retinol (Vitamin A) to retinoic acid is a key step in this pathway, which is then transported to the nucleus to initiate gene transcription.[8]

[Click to download full resolution via product page](#)

Retinoid Signaling Pathway

Experimental Protocols

The following protocols provide a general framework for the preparation and use of **sodium retinoate** in cell culture applications. Due to its increased water solubility compared to all-trans-retinoic acid, the use of DMSO as a primary solvent may not be necessary, although it is still commonly used for creating concentrated stock solutions.


Preparation of a Concentrated Stock Solution

- **Reconstitution:** To prepare a stock solution, dissolve **sodium retinoate** powder in sterile, high-purity water or DMSO.^[1] For example, to create a 10 mM stock solution in DMSO, add the appropriate volume of solvent to the powdered compound.^[9]
- **Solubilization:** If precipitation is observed, gently warm the solution to 37°C for 2-5 minutes to aid in dissolution.^[9]
- **Aliquoting and Storage:** Aliquot the stock solution into light-protected vials and store at -20°C or -80°C.^{[10][11]} It is recommended to avoid repeated freeze-thaw cycles.^[12] Stock solutions in DMSO are generally stable for about a month when stored properly.^[10]

Use in Cell Culture

- **Thawing:** Thaw the required aliquot of the stock solution at 37°C immediately before use.^[12]
- **Dilution:** Pre-warm the cell culture medium to 37°C before adding the **sodium retinoate** stock solution to prevent precipitation.^{[9][12]} Dilute the stock solution to the desired final concentration in the pre-warmed medium. The final concentration of DMSO in the culture medium should typically not exceed 0.5%.^[12]
- **Filtration:** It is good practice to filter the final supplemented medium through a 0.2 µm low-protein binding filter before adding it to the cells.^[12]
- **Handling Precautions:** All manipulations involving **sodium retinoate** solutions should be performed in subdued light to minimize degradation, as retinoids are light-sensitive.^[10]

The following diagram outlines the general workflow for preparing and using **sodium retinoate** in a cell culture experiment.

[Click to download full resolution via product page](#)

Sodium Retinoate Experimental Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sodium Retinoate|All-trans-retinoic acid sodium salt [benchchem.com]
- 2. Sodium retinoate | C₂₀H₂₇NaO₂ | CID 23665641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Retinoic acid receptor - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. reprocell.com [reprocell.com]
- 10. researchgate.net [researchgate.net]
- 11. Modeling retinitis pigmentosa through patient-derived retinal organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. static.miltenyibiotec.com [static.miltenyibiotec.com]
- To cite this document: BenchChem. [Sodium Retinoate: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b089262#sodium-retinoate-cas-number-and-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com